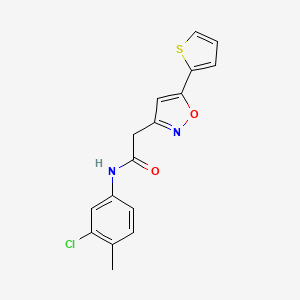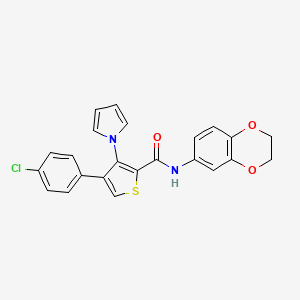
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Functional Group Introduction:
Acryloyl Group Addition: The acryloyl group can be introduced via a Heck reaction, where the quinoline derivative is reacted with acryloyl chloride in the presence of a palladium catalyst.
Nitration and Methylation: The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids. Methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Material Science: It can be used in the development of organic semiconductors or light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a fluorescent marker in biological assays.
Wirkmechanismus
The mechanism of action of (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Material Science: The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like 4-phenylquinoline and 6-nitroquinoline share structural similarities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol have similar furan rings.
Uniqueness
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-1-methyl-6-nitro-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-24-19-11-9-16(25(28)29)14-18(19)21(15-6-3-2-4-7-15)22(23(24)27)20(26)12-10-17-8-5-13-30-17/h2-14H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYZUACKSMWKH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2646293.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)



![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

![2-Chloro-5-((2-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2646306.png)




